(1-Hydroxymethyl) Roxadustat

Description

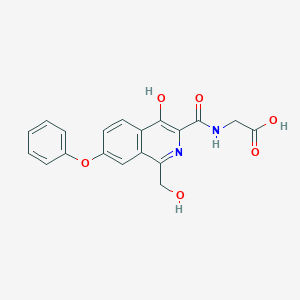

Structure

3D Structure

Properties

Molecular Formula |

C19H16N2O6 |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

2-[[4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C19H16N2O6/c22-10-15-14-8-12(27-11-4-2-1-3-5-11)6-7-13(14)18(25)17(21-15)19(26)20-9-16(23)24/h1-8,22,25H,9-10H2,(H,20,26)(H,23,24) |

InChI Key |

UUXNKENDDGEQBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3CO)C(=O)NCC(=O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 1 Hydroxymethyl Roxadustat

Established Synthetic Routes for (1-Hydroxymethyl) Roxadustat (B1679584)

The synthesis of (1-Hydroxymethyl) Roxadustat can be conceptually broken down into the formation of the core isoquinoline (B145761) scaffold, the introduction of the hydroxymethyl group at the C1 position, and the final coupling with a glycine (B1666218) moiety.

The construction of the substituted isoquinoline core is a critical step. A plausible precursor would be a 7-phenoxy-isoquinoline derivative. Several classical methods for isoquinoline synthesis could be adapted for this purpose, including the Bischler-Napieralski and Pictet-Spengler reactions. numberanalytics.com

For instance, a Bischler-Napieralski approach would involve the cyclization of a β-phenoxyphenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). numberanalytics.comcentralasianstudies.org The starting β-phenoxyphenylethylamine can be synthesized from commercially available starting materials.

Alternatively, the Pictet-Spengler reaction offers another versatile route, involving the condensation of a β-phenoxyphenylethylamine with an appropriate aldehyde or keto-acid, followed by cyclization. numberanalytics.com The choice of reaction conditions, such as solvent and temperature, is crucial for optimizing the yield of the desired isoquinoline intermediate. numberanalytics.commdpi.com

A key intermediate in the synthesis of Roxadustat itself is 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid. google.com It is conceivable that a similar intermediate, lacking the C1-methyl group, such as a 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid derivative, could serve as a precursor for this compound.

The introduction of the hydroxymethyl group at the C1 position of the isoquinoline ring is a pivotal transformation. Several methods for the hydroxymethylation of nitrogen-containing heterocycles have been reported.

One potential strategy is the reductive hydroxymethylation of the isoquinoline precursor. A transition-metal-free reductive hydroxymethylation of isoquinolines using formaldehyde (B43269) has been developed. nih.gov This reaction proceeds via a Cannizzaro-type reduction followed by an Evans-Tishchenko reaction. nih.gov This method could be applied to a suitably protected 7-phenoxyisoquinoline-3-carboxylate intermediate.

Another approach involves the formylation of the isoquinoline ring followed by reduction. However, direct formylation can be challenging. A visible light-induced hydroxymethylation of quinolines and isoquinolines with methanol (B129727) in the absence of external acids and transition metals has been described, offering a milder alternative. nih.gov

The table below summarizes potential reagents and reaction types for the introduction of the hydroxymethyl group.

| Reagent/Reaction Type | Description | Potential Application |

| Reductive Hydroxymethylation | Utilizes formaldehyde in a transition-metal-free reductive process. nih.gov | Direct hydroxymethylation of a 7-phenoxyisoquinoline intermediate. |

| Visible Light-Induced Hydroxymethylation | Employs methanol under visible light without the need for strong acids or metals. | A milder approach for introducing the hydroxymethyl group. |

| Formylation followed by Reduction | Involves the introduction of a formyl group which is then reduced to a hydroxymethyl group. | A two-step alternative to direct hydroxymethylation. |

The final step in the synthesis of the core structure involves the amidation of the 3-carboxyl group with a glycine derivative. If the hydroxymethyl group is introduced prior to this step, the reaction would involve coupling [(4-hydroxy-1-hydroxymethyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetic acid.

A patent for the preparation of Roxadustat describes the coupling of the isoquinoline carboxylic acid with glycine. google.com A similar approach could be employed for the synthesis of this compound. The reaction would likely involve the activation of the carboxylic acid group, for example, by forming an acid chloride or using a coupling agent, followed by reaction with a protected glycine ester and subsequent deprotection.

A critical aspect of the synthesis is the control of stereochemistry, particularly if chiral centers are introduced. While this compound itself is not specified as having a chiral center at the C1 position in the available information, any synthetic route proceeding through intermediates with stereocenters would require careful control to ensure the desired stereoisomer is obtained. Stereoselective synthesis methods for isoquinoline alkaloids are known and could be adapted if necessary. researchgate.net

Introduction of the Hydroxymethyl Moiety: Reaction Mechanisms and Conditions

Advanced Synthetic Techniques for Purity and Yield Optimization

Given that this compound is an impurity of Roxadustat, its synthesis for use as a reference standard requires high purity. researchgate.net Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) would be essential to isolate the compound from reaction byproducts and other impurities. researchgate.net

To optimize the yield and purity of the final product, several strategies can be employed throughout the synthetic sequence:

Optimization of reaction conditions: Systematic variation of parameters such as temperature, solvent, catalyst, and reaction time can significantly improve yields and minimize the formation of side products. numberanalytics.com

Use of protecting groups: Strategic use of protecting groups for reactive functional groups, such as the hydroxyl and carboxylic acid moieties, can prevent unwanted side reactions.

Crystallization: Where possible, crystallization of intermediates and the final product can be a highly effective method for purification. numberanalytics.com

Preparation of Labeled Analogues for Mechanistic Research

Isotopically labeled analogues of this compound are valuable tools for mechanistic studies, particularly for understanding its formation as a metabolite of Roxadustat and for use as internal standards in quantitative analytical methods like mass spectrometry.

The synthesis of labeled compounds can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. This is typically done by using a labeled starting material or reagent at a suitable stage in the synthesis.

For example, to introduce a deuterium label, a reducing agent like sodium borodeuteride (NaBD₄) could be used to reduce a formyl precursor to a deuterated hydroxymethyl group. For ¹³C labeling, a ¹³C-labeled source of the hydroxymethyl group, such as ¹³C-formaldehyde, could be employed. nih.gov Several suppliers offer custom synthesis of labeled compounds, including deuterated and ¹³C-labeled Roxadustat analogues. medchemexpress.comtargetmol.com

The following table outlines potential labeling strategies:

| Isotope | Labeling Position | Potential Labeled Reagent |

| Deuterium (D) | Hydroxymethyl group | Sodium borodeuteride-d₄ (NaBD₄) |

| Carbon-13 (¹³C) | Hydroxymethyl group | ¹³C-Formaldehyde |

| Nitrogen-15 (¹⁵N) | Glycine moiety | ¹⁵N-Glycine |

Derivatization Strategies for Structural Modification and Functional Probe Synthesis

Derivatization of this compound can be used to generate structural analogues for structure-activity relationship (SAR) studies or to synthesize functional probes for biochemical and cellular assays. The hydroxymethyl group and the carboxylic acid of the glycine moiety are key handles for such modifications.

The hydroxymethyl group can be a site for esterification or etherification to explore the impact of modifying this position on biological activity. For example, reaction with an acyl chloride or a carboxylic acid under esterification conditions would yield the corresponding ester.

The carboxylic acid of the glycine tail can be converted to an amide by coupling with various amines, or to an ester by reaction with different alcohols. These modifications can alter the compound's polarity, cell permeability, and interaction with biological targets.

Furthermore, the synthesis of fluorescently labeled probes can be achieved by coupling a fluorophore to either the hydroxymethyl or the carboxylic acid group. Such probes are invaluable for visualizing the localization of the compound within cells and for studying its interactions with proteins.

Metabolic Pathways and Biotransformation Studies Involving 1 Hydroxymethyl Roxadustat

Enzymatic Formation of (1-Hydroxymethyl) Roxadustat (B1679584)

The generation of (1-Hydroxymethyl) Roxadustat, also referred to as hydroxy-roxadustat, is a primary step in the metabolism of the parent compound, Roxadustat. This process is mediated by specific enzyme families responsible for oxidation and subsequent conjugation.

The principal pathway for the formation of this compound is phase I oxidation, specifically hydroxylation, catalyzed by the Cytochrome P450 (CYP) enzyme system. nih.govnih.govspringermedizin.denih.gov In vitro studies have identified Roxadustat as a substrate for CYP2C8, which is the primary enzyme responsible for this oxidative transformation. nih.govnih.govdrugbank.comeuropa.eukegg.jp This enzymatic reaction introduces a hydroxyl group onto the roxadustat molecule, yielding the hydroxylated metabolite. drugbank.compmda.go.jp The co-administration of Roxadustat with strong inhibitors of CYP2C8, such as gemfibrozil, has been shown to significantly increase plasma exposure to Roxadustat, confirming the significant role of this enzyme in its clearance. europa.eumedicines.org.uk

In parallel with phase I oxidation, Roxadustat undergoes extensive phase II metabolism through glucuronidation. nih.govspringermedizin.de Specifically, the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) has been identified as a key catalyst in the formation of Roxadustat O-glucuronide. nih.govnih.govdrugbank.comeuropa.eukegg.jp This reaction involves the direct conjugation of glucuronic acid to the parent drug, creating a more water-soluble metabolite to facilitate excretion. drugbank.com Roxadustat O-glucuronide was detected as the predominant metabolite in the urine of subjects with normal kidney function. nih.gov Furthermore, metabolites of hydroxylated roxadustat, such as a sulfate (B86663) conjugate, have also been identified, indicating that this compound can undergo further phase II conjugation. nih.govpmda.go.jp

| Enzyme Family | Specific Enzyme | Role in Roxadustat Metabolism | Resulting Metabolite | Citation |

| Cytochrome P450 (Phase I) | CYP2C8 | Catalyzes the hydroxylation of Roxadustat. | This compound (hydroxy-roxadustat) | nih.govdrugbank.comeuropa.eukegg.jp |

| UDP-glucuronosyltransferase (Phase II) | UGT1A9 | Catalyzes the direct glucuronidation of Roxadustat. | Roxadustat O-glucuronide | nih.govnih.govdrugbank.comeuropa.eukegg.jp |

| Sulfotransferase (Phase II) | Not specified | Catalyzes the sulfate conjugation of hydroxylated roxadustat. | Sulfated hydroxy-roxadustat | nih.govpmda.go.jp |

Role of Cytochrome P450 Enzymes in Hydroxylation Pathways

Investigation of In Vitro Metabolic Models

To elucidate the metabolic fate of Roxadustat and the formation of this compound, researchers have employed several in vitro systems that model mammalian metabolism. These include hepatic microsomes, hepatocyte cultures, and fungal biotransformation models.

Hepatic microsomes, which contain a rich complement of phase I and phase II enzymes like CYPs and UGTs, are a standard tool for metabolic studies. protocols.iocreative-bioarray.com The metabolism of Roxadustat has been investigated using both human and equine liver microsomes. researchgate.net In these incubation systems, the formation of a monohydroxylated metabolite, consistent with this compound, was observed. researchgate.net However, one study reported that Roxadustat was only minimally metabolized when incubated with liver microsomes from several species, including humans, in the presence of NADPH. pmda.go.jp

Hepatocytes provide a more complete model of liver metabolism as they contain intact cellular structures and a full range of metabolic enzymes and cofactors. creative-bioarray.com Studies using human hepatocytes to investigate Roxadustat metabolism have yielded varied results. One investigation found that Roxadustat was hardly metabolized by hepatocytes from mice, rats, monkeys, or humans, and no human-specific metabolites were identified in this system. pmda.go.jp Conversely, another study utilizing the human hepatocellular carcinoma cell line Hep3B demonstrated that these cells could produce a methylated metabolite of Roxadustat. oup.com Cultured cells, including hepatocytes, have also been used to confirm the ability of Roxadustat to stabilize hypoxia-inducible factors (HIFs). oup.comfrontiersin.org

Fungal biotransformation, particularly using the filamentous fungus Cunninghamella elegans, serves as a valuable in vitro model for predicting mammalian drug metabolism. ufrgs.brscirp.orgmdpi.com This fungus possesses cytochrome P450 enzymes and other transferases that can produce metabolites similar to those found in mammals. When used to study Roxadustat, Cunninghamella elegans proved to be a highly effective model, successfully producing a greater number and variety of metabolites compared to human and equine liver microsomes or human hepatocytes. researchgate.net In these fungal incubations, eleven different metabolites were observed, including the monohydroxylated form, demonstrating the utility of this model for producing and identifying potential metabolites of Roxadustat. researchgate.net

| In Vitro Model | Key Findings for Roxadustat Metabolism | Citation |

| Human Liver Microsomes | Formation of a monohydroxylated metabolite observed; another study reported minimal metabolism. | pmda.go.jpresearchgate.net |

| Equine Liver Microsomes | Formation of a monohydroxylated metabolite observed. | researchgate.net |

| Human Hepatocytes | One study reported minimal metabolism; another identified a methylated metabolite in a Hep3B cell line. | pmda.go.jpoup.com |

| Cunninghamella elegans | Successfully produced eleven different metabolites, including the monohydroxylated form; proved more effective than microsomal or hepatocyte models in metabolite generation. | researchgate.net |

Hepatocyte Incubation Systems

In Vivo Metabolic Profiling and Identification of Hydroxylated Metabolites in Non-Human Organisms (e.g., Thoroughbred Horses)

The in vivo metabolism of Roxadustat has been a subject of study in non-human organisms, particularly in the context of doping control in competitive sports. Research in thoroughbred horses has provided significant insights into the biotransformation of Roxadustat, revealing a range of phase I and phase II metabolites.

Following oral administration to thoroughbred horses, Roxadustat undergoes extensive metabolism. nih.gov A comprehensive study identified thirteen metabolites in horse urine, categorized as seven phase I metabolites, one phase II metabolite, and five conjugates resulting from phase I metabolism. nih.govresearchgate.net The primary route of phase I metabolism was found to be hydroxylation. nih.govresearchgate.net Besides hydroxylation, dealkylation and hydrolysis were also observed as phase I metabolic reactions. nih.govresearchgate.net

One of the key findings in equine studies was the detection of a mono-hydroxylated metabolite in plasma, alongside the parent compound, FG-4592 (Roxadustat). nih.gov While the parent drug was detected in the greatest abundance and for the longest duration in plasma (up to 312 hours post-administration), the presence of hydroxylated metabolites is significant for understanding its metabolic fate. nih.gov In urine, while the parent compound also offered the best target for detection, its metabolites provide crucial information for doping control analysis. nih.gov

The major phase I metabolites identified were formed through hydroxylation, and a glucuronic acid conjugate of Roxadustat was identified as the major phase II metabolite. nih.gov Sulfonic acid conjugates of phase I metabolites were also detected. nih.govresearchgate.net These characterized in vivo metabolites are considered potential target analytes for monitoring the use of Roxadustat in competitive sports. nih.govresearchgate.net

Below is a data table summarizing the types of metabolites of Roxadustat identified in thoroughbred horses.

Table 1: Summary of Roxadustat Metabolites Identified in Thoroughbred Horses

| Metabolic Phase | Type of Reaction | Metabolite Description | Reference |

|---|---|---|---|

| Phase I | Hydroxylation | Mono-hydroxylated metabolites | nih.gov, researchgate.net, nih.gov |

| Phase I | Dealkylation | Dealkylated metabolites | nih.gov, researchgate.net |

| Phase I | Hydrolysis | Hydrolyzed metabolites | nih.gov, researchgate.net |

| Phase II | Glucuronidation | Glucuronic acid conjugate of Roxadustat | nih.gov, researchgate.net |

Comparative Analysis of Metabolic Pathways Across Different Research Models

The metabolic pathways of Roxadustat have been investigated using various research models, including in vivo studies in humans and horses, and in vitro systems such as human and equine liver microsomes and the fungus Cunninghamella elegans. europa.eunih.gov Comparative analysis of these models reveals both similarities and differences in the biotransformation of the compound.

In humans, Roxadustat is primarily metabolized into hydroxy-roxadustat and Roxadustat-O-glucuronide. europa.eunih.gov Unchanged Roxadustat is the main component found circulating in human plasma. europa.eu In vitro studies using human liver microsomes have identified cytochrome P450 2C8 (CYP2C8) and UDP-glucuronosyltransferase 1A9 (UGT1A9) as the key enzymes responsible for its metabolism. europa.eunih.govnih.gov

In vivo studies in thoroughbred horses show a similar pattern, with hydroxylation being a major phase I metabolic pathway and glucuronidation being a major phase II pathway. nih.govresearchgate.net This suggests a conservation of the primary metabolic routes between horses and humans.

Interestingly, a comparative in vitro study explored the metabolic capabilities of human liver microsomes, equine liver microsomes, and the fungus Cunninghamella elegans. This research highlighted that Cunninghamella elegans was capable of producing a greater number of metabolites compared to the liver microsome models. This suggests that microbial models can sometimes be more effective in predicting a wider range of potential in vivo metabolites.

The table below provides a comparative overview of Roxadustat metabolism across different models.

Table 2: Comparative Metabolic Pathways of Roxadustat in Different Research Models

| Research Model | Key Metabolic Pathways | Identified Metabolites/Enzymes | Reference |

|---|---|---|---|

| Human (in vivo/in vitro) | Oxidation (Hydroxylation), Glucuronidation | Hydroxy-roxadustat, Roxadustat-O-glucuronide; Enzymes: CYP2C8, UGT1A9 | europa.eu, nih.gov, nih.gov |

| Thoroughbred Horse (in vivo) | Hydroxylation, Dealkylation, Hydrolysis, Glucuronidation, Sulfation | Mono-hydroxylated metabolites, Glucuronic acid conjugates, Sulfonic acid conjugates | nih.gov, researchgate.net |

| Equine Liver Microsomes (in vitro) | Oxidation | Not specified in detail, but part of a comparative study showing fewer metabolites than C. elegans. |

| Cunninghamella elegans (in vitro) | Fungal Biotransformation | Produced a greater number of metabolites compared to liver microsomes. | |

This comparative analysis underscores that while the principal metabolic transformations of Roxadustat, such as hydroxylation and glucuronidation, are consistent across species like humans and horses, the specific profile and number of metabolites can vary depending on the biological system or research model used. nih.goveuropa.eunih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Hydroxymethyl Roxadustat

Chromatographic Separation Techniques

Chromatography is fundamental to isolating (1-Hydroxymethyl) Roxadustat (B1679584) from the parent compound and other related substances in complex matrices. The choice of technique depends on the specific requirements of the analysis, such as resolution, speed, and throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Roxadustat and its metabolites. The development of a robust, stability-indicating HPLC method is essential for separating the parent drug from its degradation products and metabolites, including hydroxylated species. innovareacademics.in A typical Reverse-Phase HPLC (RP-HPLC) method is developed to provide optimal separation. researchgate.net

Method development involves a systematic evaluation of chromatographic parameters to achieve the desired separation. ajpamc.com Key considerations include the choice of a stationary phase, mobile phase composition, flow rate, and detection wavelength. For instance, an Agilent eclipse XDB-C8 column is often effective for this separation. researchgate.netinnovareacademics.in The mobile phase typically consists of a mixture of an organic solvent, like methanol (B129727), and an aqueous buffer, such as a phosphate (B84403) buffer, adjusted to a specific pH. researchgate.netinnovareacademics.in Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines, ensuring its linearity, accuracy, precision, and robustness. researchgate.netinnovareacademics.in

Table 1: Example HPLC Method Parameters for Roxadustat and Metabolite Separation

| Parameter | Condition | Source |

| Column | Agilent Eclipse XDB-C8 (150 x 4.6 mm) | researchgate.netinnovareacademics.in |

| Mobile Phase | Methanol : Phosphate Buffer (pH 5, 0.05 M) (70:30 v/v) | researchgate.netinnovareacademics.in |

| Flow Rate | 1.0 mL/min | researchgate.netinnovareacademics.in |

| Detection | UV at 262 nm | researchgate.netinnovareacademics.in |

| Retention Time (Roxadustat) | 4.6 ± 0.02 min | researchgate.net |

| Linearity Range | 2.5-25 µg/mL | researchgate.netinnovareacademics.in |

| Correlation Coefficient (R²) | 0.9994 | researchgate.netinnovareacademics.in |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. youtube.com These advantages are due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. sccwrp.org

In the context of (1-Hydroxymethyl) Roxadustat, UHPLC is particularly valuable when coupled with mass spectrometry (UHPLC-MS). innovareacademics.in This combination is frequently used for the analysis of drug metabolites in biological matrices. The enhanced separation efficiency of UHPLC helps to resolve closely related compounds and reduce matrix effects, leading to more reliable quantification and identification. youtube.com A common setup for such analyses involves a reversed-phase C18 analytical column, which is well-suited for separating moderately polar compounds like hydroxylated metabolites from the parent drug. sccwrp.org

High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable alternative and complementary technique to HPLC for the analysis of Roxadustat and its related compounds. researchgate.net It is a planar chromatographic technique known for its simplicity, cost-effectiveness, and high sample throughput, allowing for the simultaneous analysis of multiple samples.

For the separation of Roxadustat from its metabolites or degradation products, HPTLC methods have been developed and validated. innovareacademics.ininnovareacademics.in The separation is typically performed on aluminum plates pre-coated with silica (B1680970) gel 60 F254. researchgate.net The selection of the mobile phase is critical for achieving clear separation between the spots of the different compounds. A mixture of toluene, ethyl acetate, and glacial acetic acid has been shown to be effective, yielding a compact and well-resolved spot for Roxadustat. innovareacademics.inresearchgate.net The resulting chromatogram is analyzed using a densitometer to quantify the separated compounds. researchgate.net

Table 2: HPTLC Method Parameters for Roxadustat Analysis

| Parameter | Condition | Source |

| Stationary Phase | Aluminium plates precoated with silica gel 60 F254 (250 µm thickness) | researchgate.netinnovareacademics.in |

| Mobile Phase | Toluene : Ethyl Acetate : Glacial Acetic Acid (5:5:0.5 v/v/v) | innovareacademics.inresearchgate.net |

| Rf Value (Roxadustat) | 0.58 ± 0.02 | innovareacademics.inresearchgate.net |

| Linearity Range | 500-2500 ng/band | researchgate.netinnovareacademics.in |

| Regression Coefficient (R²) | 0.9957 | researchgate.netinnovareacademics.in |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Mass Spectrometry for Structural Elucidation and Detection

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. When coupled with a chromatographic separation technique, it provides definitive identification of metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying and quantifying drug metabolites in complex biological samples. youtube.com In the case of Roxadustat, metabolism studies have identified several metabolites, with hydroxylation being a major metabolic pathway. researchgate.net this compound is a product of this Phase I metabolic transformation.

In-vitro studies using liver microsomes and in-vivo studies analyzing urine samples have successfully utilized LC-MS to characterize the metabolic profile of Roxadustat. nih.gov These studies have identified a monohydroxylated metabolite with a mass-to-charge ratio (m/z) of 369.1079, which corresponds to the addition of an oxygen atom to the parent Roxadustat molecule (m/z 353.3). nih.gov Further fragmentation of this metabolite ion in the mass spectrometer (tandem mass spectrometry or MS/MS) provides structural information that helps to pinpoint the location of the hydroxylation. mdpi.com Research has also identified other metabolites, including glucuronide conjugates, which are products of Phase II metabolism. researchgate.netnih.gov

Table 3: Roxadustat Metabolites Identified via LC-MS

| Metabolite Type | Metabolic Reaction | Key Finding | Source |

| Phase I Metabolite | Monohydroxylation | A major metabolic pathway; a monohydroxylated metabolite (m/z 369.1079) is commonly observed in in-vitro studies. | researchgate.netnih.gov |

| Phase I Metabolite | Dealkylation | Observed as a potential metabolic transformation. | researchgate.net |

| Phase II Metabolite | Glucuronidation | A glucuronic acid conjugate of Roxadustat (m/z 529.144) was identified as a major metabolite in urine. | researchgate.netnih.gov |

| Phase II Metabolite | Sulfonation | Sulfonic acid conjugates formed from phase I metabolites have been detected. | researchgate.netnih.gov |

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) is a type of high-resolution mass spectrometry (HRMS) that provides extremely accurate mass measurements. sccwrp.org This capability is crucial for the unambiguous identification of unknown compounds, such as drug metabolites. By determining the precise mass of a molecule to within a few parts per million (ppm), Q-TOF MS allows for the confident determination of its elemental formula. nih.gov

For the analysis of this compound, UHPLC-Q-TOF/MS can differentiate the metabolite from other compounds that may have the same nominal mass but a different elemental composition. sccwrp.orgnih.gov The high resolving power and mass accuracy of Q-TOF MS are essential for postulating plausible structures for metabolites based on their fragmentation patterns. researchgate.net This technique is particularly powerful in non-targeted screening approaches to discover novel or unexpected metabolites in biological systems. sccwrp.org

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of compounds by analyzing the fragmentation patterns of selected precursor ions. nationalmaglab.org In the analysis of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ is first selected in the initial mass spectrometer (MS1). This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. These fragments are subsequently analyzed in a second mass spectrometer (MS2). nationalmaglab.org

The fragmentation pathways are influenced by the molecular structure, with cleavage occurring at the most labile bonds. For this compound, fragmentation would likely involve the loss of the hydroxymethyl group, cleavage of the amide linkage, and fragmentation of the isoquinoline (B145761) core. High-performance liquid chromatography (HPLC) is often coupled with MS/MS (LC-MS/MS) to separate the compound from other related substances before detection. nih.govresearchgate.net The use of positive electrospray ionization (ESI) is common for generating the initial precursor ions for compounds like Roxadustat and its derivatives. nih.gov The resulting data, a collection of product ion masses, provides a structural fingerprint that confirms the identity of the molecule.

| Analysis Stage | Description | Typical Observation for this compound |

|---|---|---|

| Ionization | Generation of charged molecules for mass analysis. | Positive Electrospray Ionization (ESI) to form the [M+H]⁺ precursor ion. |

| MS1 Analysis | Isolation of the precursor ion of a specific mass-to-charge ratio (m/z). | Selection of the ion corresponding to the molecular weight of this compound (C₁₉H₁₆N₂O₆), m/z 369.35. pharmaffiliates.com |

| Collision-Induced Dissociation (CID) | Fragmentation of the isolated precursor ion in a collision cell. | High-energy collisions with an inert gas (e.g., argon) to induce fragmentation. |

| MS2 Analysis | Separation and detection of the resulting product ions. | Detection of characteristic fragment ions resulting from losses of H₂O, CO, the glycine (B1666218) side chain, and cleavage of the isoquinoline ring system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural assignment of organic molecules. libretexts.org It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nanoqam.caneu.edu.tr

For the structural confirmation of this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) would be employed.

¹H NMR: This spectrum would reveal the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). Key signals would include those for the aromatic protons on the phenoxy and isoquinoline rings, the methylene (B1212753) protons of the glycine side chain, and the protons of the newly introduced hydroxymethyl group.

¹³C NMR: This spectrum shows signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton. The chemical shifts would confirm the presence of carbonyl carbons (from the amide and carboxylic acid), aromatic carbons, and the aliphatic carbons of the hydroxymethyl and glycine moieties.

2D NMR: Experiments like HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show longer-range (2-3 bond) correlations, allowing for the unambiguous assembly of the molecular structure piece by piece.

| Nucleus/Group | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | 170 - 185 | Confirms presence of carboxylic acid. |

| -NH- | 8.0 - 9.5 | N/A | Amide proton signal. |

| Aromatic-H | 6.5 - 8.5 | 110 - 160 | Signals from phenoxy and isoquinoline rings. |

| -CH₂- (Glycine) | 3.5 - 4.5 | 40 - 50 | Methylene group of the glycine side chain. |

| -CH₂- (Hydroxymethyl) | 4.5 - 5.5 | 60 - 70 | Confirms the hydroxymethyl group at the C1 position. |

| -OH (Hydroxymethyl) | Variable (depends on solvent/concentration) | N/A | Alcohol proton. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. rtilab.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies corresponding to particular chemical bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of hydroxyl (-OH) groups from both the carboxylic acid and the hydroxymethyl substituent would result in a broad absorption band in the high-frequency region. The carbonyl (C=O) stretching vibrations from the amide and carboxylic acid functions would produce strong, distinct peaks in the 1600-1750 cm⁻¹ range. Other important signals would include C-O stretching, N-H bending, and various C-H and C=C stretching from the aromatic rings.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid and Alcohol) | Stretching | 3500 - 2500 (broad) |

| N-H (Amide) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=O (Amide) | Stretching | 1680 - 1630 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ether and Alcohol) | Stretching | 1300 - 1000 |

Development of Reference Standards and Impurity Profiling Methodologies

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). ajprd.comjocpr.com Impurity profiling involves the identification and quantification of all potential impurities in an active pharmaceutical ingredient (API). ijpsonline.com this compound is identified as a potential impurity or related compound of Roxadustat. pharmaffiliates.com

The development of a certified reference standard for this compound is the first and most crucial step for its accurate quantification. bebpa.org A reference standard is a highly purified and well-characterized material that serves as a benchmark for analytical methods. bebpa.orgmedchemexpress.com Its preparation involves chemical synthesis followed by extensive purification and characterization using techniques like NMR, MS, and FT-IR to confirm its identity and purity.

Once a reference standard is available, robust analytical methods, typically hyphenated chromatographic techniques like HPLC or UPLC coupled with UV or MS detectors, are developed and validated for impurity profiling. ijpsonline.com These methods must be sensitive enough to detect and quantify impurities at very low levels, often below the 0.1% threshold specified by ICH guidelines. jocpr.com The goal is to ensure that the levels of this compound and other impurities in the final Roxadustat drug substance are consistently controlled within safe and acceptable limits.

Degradation Pathways and Stability Studies of Roxadustat Yielding Hydroxylated Products

Forced Degradation Studies of Roxadustat (B1679584) and Metabolite Formation

Forced degradation studies, also known as stress testing, are integral to understanding the intrinsic stability of a drug substance. These studies involve exposing the drug to a variety of harsh conditions to accelerate its degradation. According to International Council for Harmonisation (ICH) guidelines, forced degradation studies are critical for developing stability-indicating analytical methods. nih.govresearchgate.net

In the case of Roxadustat, forced degradation has been explored under several conditions, including hydrolytic, oxidative, photolytic, and thermal stress. nih.govresearchgate.net One study identified and characterized nine distinct degradation products (DPs), designated as DP-1 through DP-9. nih.govresearchgate.netcolab.ws These degradation products were successfully separated using a reverse-phase high-performance liquid chromatography (HPLC) gradient method. nih.govresearchgate.netcolab.ws

While some studies have found Roxadustat to be relatively stable under thermal and certain oxidative conditions nih.govresearchgate.netcolab.ws, others have reported significant degradation under oxidative stress. researchgate.netinnovareacademics.in The drug has consistently been shown to be unstable under acidic, basic, and photolytic conditions. nih.govresearchgate.netcolab.ws A notable observation from these studies was the formation of a common degradation impurity, DP-4, under alkaline hydrolysis, neutral hydrolysis, and photolytic conditions. nih.govresearchgate.net

The table below summarizes the findings from forced degradation studies of Roxadustat.

| Stress Condition | Observation | Reference |

| Acid Hydrolysis | Significant degradation observed. | researchgate.netinnovareacademics.in |

| Alkaline Hydrolysis | Significant degradation observed. | researchgate.netinnovareacademics.in |

| Oxidative | Significant degradation reported in some studies, while others found it to be stable. | nih.govresearchgate.netresearchgate.netcolab.wsinnovareacademics.in |

| Photolytic | Unstable, with the formation of degradation products. | nih.govresearchgate.netcolab.ws |

| Thermal | Relatively stable. | researchgate.netinnovareacademics.in |

| Neutral Hydrolysis | Relatively stable. | researchgate.netinnovareacademics.in |

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)

The hydrolytic stability of a drug is a critical parameter as it can influence its shelf-life and formulation strategy. Roxadustat has been subjected to hydrolytic degradation studies across a range of pH values, including acidic, basic, and neutral conditions. semanticscholar.org

Under acidic and basic conditions, Roxadustat demonstrates significant degradation. researchgate.netinnovareacademics.in In one study, degradant peaks were observed during both acid and alkali hydrolysis. semanticscholar.org The degradation products were well-resolved from the parent compound using chromatographic techniques. semanticscholar.org Specifically, under acidic hydrolysis, a degradant peak was observed at a retention time of 12.5 minutes, while under basic hydrolysis, degradant peaks appeared at 3.7 and 4.2 minutes. semanticscholar.org

The kinetics of hydrolytic degradation have also been investigated to understand the rate at which the drug degrades. researchgate.net The drug is reported to be relatively stable under neutral hydrolytic conditions. researchgate.netinnovareacademics.in

The following table outlines the results of hydrolytic degradation studies on Roxadustat.

| Hydrolytic Condition | Degradation | Chromatographic Details (Retention Time) | Reference |

| Acidic | Significant | 12.5 min | semanticscholar.org |

| Basic | Significant | 3.7 min, 4.2 min | semanticscholar.org |

| Neutral | Relatively Stable | Not Applicable | researchgate.netinnovareacademics.in |

Oxidative Degradation Processes and Product Characterization

The susceptibility of a drug to oxidation is a key factor in its stability profile. There are conflicting reports regarding Roxadustat's stability under oxidative conditions. Some studies have concluded that Roxadustat is stable under oxidative stress nih.govresearchgate.netcolab.ws, while others have reported significant degradation. researchgate.netinnovareacademics.in

In studies where degradation was observed, the process was typically induced using an oxidizing agent such as hydrogen peroxide. The formation of degradation products was monitored using analytical techniques like HPLC. The characterization of these oxidative degradation products is crucial for understanding the degradation pathway. Two unknown degradants were detected under oxidative stress conditions in one study and were subsequently isolated for structural analysis. colab.ws

Photolytic Degradation Effects on Related Substances

Photostability is an important characteristic of pharmaceutical compounds, as exposure to light can lead to degradation and the formation of impurities. Roxadustat has been shown to be unstable under photolytic conditions. nih.govresearchgate.netcolab.ws

Forced degradation studies have demonstrated that exposure to light results in the formation of degradation products. nih.gov In one particular study, a degradation product labeled DP-4 was identified as a common impurity formed under photolytic, as well as alkaline and neutral hydrolytic conditions. nih.govresearchgate.net This suggests a potential shared degradation pathway under these different stress factors. The structural elucidation of photolytic degradation products is essential for a complete understanding of Roxadustat's stability profile.

Future Directions and Emerging Research Avenues for 1 Hydroxymethyl Roxadustat

Advanced Spectroscopic Techniques for Metabolite Identification and Quantification

The precise identification and quantification of drug metabolites in complex biological matrices are foundational to understanding their pharmacology. For (1-Hydroxymethyl) Roxadustat (B1679584), future research will increasingly rely on the synergy of sophisticated spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem MS (MS/MS), has become an indispensable tool for detecting and structurally characterizing drug metabolites. researchgate.netamericanpharmaceuticalreview.com Studies on Roxadustat have successfully utilized LC-MS/MS to identify various metabolites, including hydroxylated and glucuronidated forms, in biological fluids like urine and plasma. oup.comresearchgate.net Future investigations will apply high-resolution mass spectrometry (HRMS) to gain precise mass measurements of (1-Hydroxymethyl) Roxadustat and its subsequent metabolic products, facilitating unambiguous elemental composition determination. oup.com Techniques like selected reaction monitoring (SRM) on triple quadrupole mass spectrometers will be employed for highly sensitive and specific quantification, which is crucial for detailed pharmacokinetic studies. rsc.org

While MS is powerful for detection and fragmentation analysis, NMR spectroscopy offers unparalleled capability in determining the precise structure of metabolites without the need for reference standards of every possible isomer. researchgate.netnih.gov For this compound, 1D and 2D NMR experiments can definitively confirm the position of the hydroxymethyl group on the isoquinoline (B145761) core. Furthermore, NMR is an inherently quantitative technique (qNMR), where the signal intensity is directly proportional to the molar concentration of the analyte, allowing for accurate quantification in complex mixtures. mdpi.com The combination of MS and NMR provides a complementary approach, with MS offering superior sensitivity for initial detection and NMR providing definitive structural elucidation and quantification. nih.gov

| Technique | Application for this compound | Key Advantages | Research Focus |

| LC-MS/MS | Detection and identification in biological samples (plasma, urine). researchgate.netresearchgate.net | High sensitivity and selectivity; suitable for complex matrices. | Elucidating further metabolic pathways (e.g., glucuronidation of the hydroxymethyl group). |

| HRMS | Accurate mass determination for formula confirmation. oup.com | Provides unambiguous elemental composition. | Differentiating between isobaric metabolites and endogenous interferences. |

| qNMR | Absolute quantification and definitive structural confirmation. mdpi.com | Non-destructive; highly reproducible; no need for identical isotopic standards. | Precisely quantifying the metabolite in tissues and fluids to understand its distribution and fate. |

| LC-NMR | Online separation and structural analysis of metabolites. researchgate.net | Combines chromatographic separation with the structural power of NMR. | Characterizing unstable or isomeric metabolites that are difficult to isolate. |

Systems Biology Approaches to Elucidate Complex Metabolic Networks

The physiological effects of Roxadustat and its metabolites extend beyond simple erythropoiesis, influencing broad metabolic networks, including iron, lipid, and central carbon metabolism. frontiersin.orgnih.gov Systems biology, which integrates experimental data with computational models, offers a powerful framework to understand these complex interactions at a network level. Future research on this compound will employ systems-level approaches to map its influence on cellular metabolism.

Metabolomics, the large-scale study of small molecules, is a cornerstone of systems biology. Untargeted metabolomics studies using LC-MS have already been applied to investigate the global metabolic changes in patients treated with Roxadustat, revealing significant alterations in sphingolipids, phospholipids, and bile acids. nih.gov Similar untargeted approaches will be crucial to define the specific metabolic signature associated with the presence of this compound. By comparing the metabolomes of systems exposed to the parent drug versus the metabolite, researchers can delineate their unique and overlapping effects. For instance, studies on Roxadustat have shown it reprograms central carbon metabolism, shifting cells towards glycolysis. thno.orgpnas.org A key future direction will be to determine if this compound contributes to, or modulates, this metabolic shift.

Pathway analysis tools, which map identified metabolites onto known metabolic pathways like the Kyoto Encyclopedia of Genes and Genomes (KEGG), will be essential to interpret these large datasets. mdpi.comnih.gov This can reveal which pathways are most significantly perturbed by the metabolite. For example, analysis of Roxadustat-treated mice revealed significant impacts on serine and one-carbon metabolism. nih.gov Investigating whether this compound has similar effects will be a critical research question.

Chemoinformatic and Computational Modeling for Predictive Metabolism and Reactivity

Chemoinformatic and computational modeling techniques are becoming increasingly vital in the early stages of drug discovery and development for predicting a compound's metabolic fate and potential reactivity. americanpharmaceuticalreview.com These in silico methods are poised to play a significant role in characterizing this compound.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structure with biological activity or other properties. wur.nlmdpi.com For this compound, QSAR models can be developed to predict its further metabolism. For instance, models specifically designed to predict cytochrome P450 (CYP)-mediated hydroxylation could be applied to forecast the likelihood of additional oxidative modifications to the molecule. acs.org By building QSAR models for substrates of key drug-metabolizing enzymes like CYP2C8 and UGT1A9 (known to metabolize Roxadustat), researchers can predict the binding affinity and metabolic liability of this compound. nih.govmdpi.com

| Modeling Technique | Application for this compound | Predicted Outcome | Research Goal |

| QSAR | Correlating structural features with metabolic stability. mdpi.comacs.org | Likelihood of further metabolism by CYP or other enzymes. | To identify potential metabolic "soft spots" on the metabolite itself. |

| PBPK Modeling | Simulating the ADME properties of the metabolite. nih.gov | Plasma concentration-time profiles; tissue distribution. | To quantify the metabolite's contribution to overall drug exposure and effect. |

| Molecular Docking | Modeling the binding of the metabolite to enzyme active sites (e.g., CYPs, UGTs). nih.gov | Binding affinity and orientation. | To predict its potential as a substrate or inhibitor of key metabolic enzymes. |

| Metabolism Simulators | Using rule-based systems to predict likely metabolic products. | A list of potential subsequent metabolites. | To guide analytical searches for novel, downstream metabolites. |

Development of Novel Analytical Probes and Research Tools Incorporating the Hydroxymethyl Moiety

The functional groups on a metabolite can serve as chemical handles for the development of novel research tools. The hydroxymethyl group of this compound offers a unique site for chemical modification, enabling the creation of analytical probes to study its biological interactions.

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, provides a powerful strategy for this purpose. cas.org The hydroxymethyl group can be chemically converted to other functionalities, such as an azide (B81097) or an alkyne, which can then participate in bioorthogonal "click" reactions. For example, a derivative of this compound could be synthesized to include an azide group. This azido-probe could then be administered to cells or organisms. A second molecule containing a complementary alkyne and a reporter tag (like a fluorophore or biotin) could then be added, leading to a specific covalent linkage via a click reaction. This would allow for the visualization (fluorescence microscopy) or isolation (biotin-streptavidin affinity purification) of the metabolite and its binding partners. cas.orgnih.gov

Another approach involves creating probes where the hydroxymethyl group itself is part of a fluorogenic system. For instance, a "pro-fluorophore" could be attached to the molecule, where the fluorescence is initially quenched. Upon a specific enzymatic reaction involving the hydroxymethyl group (e.g., oxidation by a dehydrogenase), the quencher could be released, leading to a fluorescent signal. This would create a real-time sensor for the metabolic processing of this compound. While these applications are currently speculative for this specific metabolite, they represent a vibrant and promising area of chemical biology research that could provide unprecedented insight into its subcellular localization and mechanism of action. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.